![molecular formula C18H13ClN4 B5859229 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPP belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
作用機序
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its biological effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity. The binding of this compound to kinases induces conformational changes in the protein structure, leading to inhibition of downstream signaling pathways. Inhibition of CDK2 by this compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. Similarly, inhibition of GSK-3β by this compound has been found to reduce the invasive potential of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound has been shown to exhibit anti-inflammatory and antiviral properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the replication of the dengue virus. This compound has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potent inhibitory activity against kinases, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. However, there are also some limitations to using this compound in lab experiments. These include its low solubility in water and its potential toxicity at high concentrations. Careful optimization of the experimental conditions is required to ensure the safe and effective use of this compound in lab experiments.
将来の方向性
There are several future directions for research on 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the development of this compound-based anticancer drugs. The potent inhibitory activity of this compound against CDK2 and other kinases makes it a promising candidate for the treatment of various cancers. Another area of interest is the investigation of the neuroprotective effects of this compound. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to optimize the synthesis method of this compound and to investigate its potential applications in other areas, such as anti-inflammatory and antiviral drug development.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It exhibits potent inhibitory activity against kinases, anti-inflammatory and antiviral properties, and neuroprotective effects. The synthesis method of this compound has been optimized to improve its yield and purity, making it suitable for use in various research applications. Further research is needed to explore the potential applications of this compound in drug development and to optimize its synthesis method.
合成法
The synthesis of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. The resulting intermediate is then treated with ammonium acetate to yield this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it suitable for use in various research applications.
科学的研究の応用
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a range of kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Aurora kinase A. These kinases play critical roles in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of these kinases by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-14-8-6-12(7-9-14)15-11-21-17-10-16(22-23(17)18(15)20)13-4-2-1-3-5-13/h1-11H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLGEUVEJDQFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

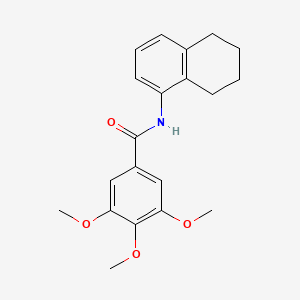
![3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5859168.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)
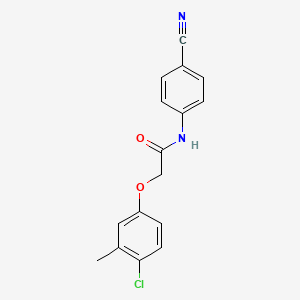

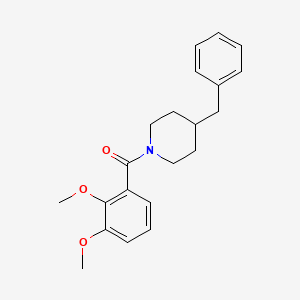
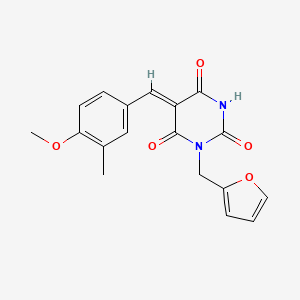
![3-[(diethylamino)sulfonyl]-4,5-dimethylbenzoic acid](/img/structure/B5859194.png)
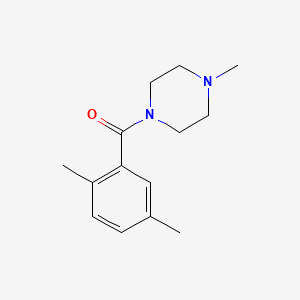

![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)

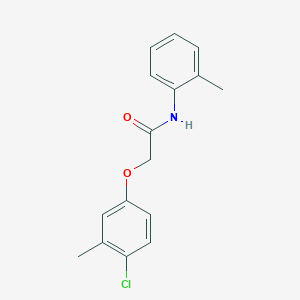
![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)